molecular formula C8H12ClNO B1292865 (R)-3-(1-Aminoethyl)phenol hydrochloride CAS No. 856563-08-1

(R)-3-(1-Aminoethyl)phenol hydrochloride

Cat. No. B1292865
M. Wt: 173.64 g/mol
InChI Key: INBKHDKLDOGKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-(1-Aminoethyl)phenol hydrochloride” is a chemical compound with the CAS Number: 856563-08-1 . It has a molecular weight of 173.64 . The IUPAC name for this compound is 3-[(1R)-1-aminoethyl]phenol hydrochloride .


Molecular Structure Analysis

The InChI code for “®-3-(1-Aminoethyl)phenol hydrochloride” is 1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 . The compound has a defined atom stereocenter count of 1 .


Physical And Chemical Properties Analysis

“®-3-(1-Aminoethyl)phenol hydrochloride” has a molecular weight of 173.64 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 173.0607417 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 11 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

3-[(1R)-1-aminoethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBKHDKLDOGKKN-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(1-Aminoethyl)phenol hydrochloride

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